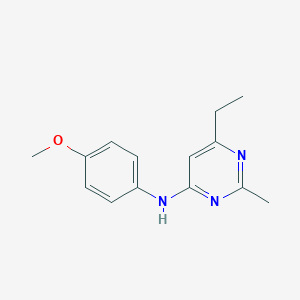![molecular formula C13H13F2N3S B6457524 6-(difluoromethyl)-2-methyl-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine CAS No. 2548976-80-1](/img/structure/B6457524.png)
6-(difluoromethyl)-2-methyl-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a pyrimidine derivative, which is a type of organic compound . Pyrimidines are key components of biological molecules like DNA and RNA and are also found in many pharmaceuticals .
Synthesis Analysis
Pyrimidines can be synthesized through several methods. One common method involves the use of the Dimroth rearrangement in the synthesis of condensed pyrimidines . Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides .Molecular Structure Analysis
The molecular structure of pyrimidines can be analyzed using various techniques such as X-ray structural analysis, as well as IR and NMR spectroscopy .Chemical Reactions Analysis
Pyrimidines can undergo various chemical reactions. For example, difluoromethylation processes based on X–CF2H bond formation have been studied extensively .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidines can be influenced by various factors such as the presence of substituents and the specific conditions under which they are studied .Scientific Research Applications
6-(difluoromethyl)-2-methyl-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine has been used in a variety of scientific research applications, including the synthesis of organic molecules, the study of biological processes, and the development of new drugs. It has been used as a substrate for enzymatic reactions, as a ligand for binding proteins, and as a tool for studying the structure and function of biological molecules. It has also been used as a fluorescent label for imaging biological processes.
Mechanism of Action
Target of Action
Pyridopyrimidines, a class of compounds to which this molecule belongs, are known to interact with several therapeutic targets .
Mode of Action
It’s known that pyridopyrimidines can interact with their targets in various ways, leading to different biological activities .
Biochemical Pathways
Pyridopyrimidines are known to be involved in numerous biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
For instance, the presence of difluoromethyl and methylsulfanyl groups could influence its absorption and distribution .
Result of Action
Given the therapeutic potential of pyridopyrimidines, it can be inferred that this compound may have significant effects at the molecular and cellular levels .
Advantages and Limitations for Lab Experiments
6-(difluoromethyl)-2-methyl-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine has a number of advantages for use in laboratory experiments. It is a simple and efficient compound to synthesize, and is of high purity. It is also a highly versatile compound, with a wide range of applications in scientific research. However, it is important to note that this compound is a relatively new compound, and its potential is only beginning to be explored. As such, there may be some limitations in terms of its use in laboratory experiments.
Future Directions
Given its wide range of applications, there are a number of potential future directions for the use of 6-(difluoromethyl)-2-methyl-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine in scientific research. These include the use of this compound as a tool for studying the structure and function of biological molecules, the development of new drugs based on this compound, and the use of this compound as a fluorescent label for imaging biological processes. In addition, further research into the biochemical and physiological effects of this compound is needed to fully understand its potential.
Synthesis Methods
6-(difluoromethyl)-2-methyl-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine is synthesized by a reaction between 2-methyl-6-difluoromethyl-pyrimidin-4-amine and 3-(methylsulfanyl)phenyl isocyanide. The reaction is conducted in aqueous acetic acid at ambient temperature and pressure, and yields the desired product in good yield. The reaction is simple and efficient, and the product is of high purity.
Safety and Hazards
Properties
IUPAC Name |
6-(difluoromethyl)-2-methyl-N-(3-methylsulfanylphenyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3S/c1-8-16-11(13(14)15)7-12(17-8)18-9-4-3-5-10(6-9)19-2/h3-7,13H,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTOTUVVLAQFHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC(=CC=C2)SC)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{3-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B6457443.png)






![N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B6457487.png)
![2-cyclopropyl-4,5-dimethyl-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B6457494.png)

![2-cyclopropyl-4-{4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6457512.png)

![6-(difluoromethyl)-2-methyl-N-[2-(methylsulfanyl)phenyl]pyrimidin-4-amine](/img/structure/B6457530.png)
![4-[4-(3-methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine](/img/structure/B6457540.png)
